2-[4-(1,1-Dimethylpropyl)benzoyl]benzoic acid
Description
2-[4-(1,1-Dimethylpropyl)benzoyl]benzoic acid (CAS: 64164-99-4) is a benzoic acid derivative featuring a tert-pentyl (1,1-dimethylpropyl) group attached to the benzoyl moiety at the para position. This compound is primarily utilized in industrial applications, as indicated by its safety data sheet, which emphasizes its restricted use to professional settings . Its structure combines a bulky alkyl substituent with a benzoyl-benzoic acid backbone, contributing to unique physicochemical properties such as reduced solubility in polar solvents and enhanced thermal stability.
Properties
IUPAC Name |
2-[4-(2-methylbutan-2-yl)benzoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O3/c1-4-19(2,3)14-11-9-13(10-12-14)17(20)15-7-5-6-8-16(15)18(21)22/h5-12H,4H2,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBTUJMPFAKNMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2070059 | |
| Record name | Benzoic acid, 2-[4-(1,1-dimethylpropyl)benzoyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2070059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64164-99-4 | |
| Record name | 2-[4-(1,1-Dimethylpropyl)benzoyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64164-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-(4-(1,1-dimethylpropyl)benzoyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064164994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-[4-(1,1-dimethylpropyl)benzoyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2-[4-(1,1-dimethylpropyl)benzoyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2070059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(1,1-dimethylpropyl)benzoyl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.813 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(1,1-Dimethylpropyl)benzoyl]benzoic acid typically involves the Friedel-Crafts acylation reaction. This reaction uses a benzoyl chloride derivative and a substituted benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and enhances safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, where substituents like halogens or nitro groups can be introduced using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-[4-(1,1-Dimethylpropyl)benzoyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-[4-(1,1-Dimethylpropyl)benzoyl]benzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the benzoyl and benzoic acid groups allows for interactions with various molecular pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Alkyl-Substituted Benzoyl Benzoic Acids
- 2-[4-(3-Methylheptan-3-yl)benzoyl]benzoic Acid : Shares the benzoyl-benzoic acid core but substitutes the tert-pentyl group with a longer, branched 3-methylheptan-3-yl chain. This modification increases hydrophobicity and may alter crystallization behavior .
- Benzoic Acid, 2-[(5,6,7,8-Tetrahydro-5,5,8,8-Tetramethyl-2-Naphthalenyl)Carbonyl]: Features a fused tetrahydronaphthalene substituent instead of tert-pentyl.
Isopropyl and Phenoxy Derivatives
- 4-Isopropylbenzoic Acid (CAS: N/A) : A simpler analogue with a para-isopropyl group directly attached to the benzoic acid. The absence of the benzoyl linker reduces molecular weight and polarity, making it more suitable for pharmaceutical intermediates .
- 2-[4-(Tert-Pentyl)Phenoxy]Acetic Acid (CAS: 101267-73-6): Replaces the benzoyl-benzoic acid moiety with a phenoxy-acetic acid group. This substitution introduces an ether linkage and a carboxylic acid at a different position, which may enhance biodegradability and agrochemical applications .
Heterocyclic Derivatives
- 4-[1-(2-Hydroxypropyl)-4,5-Diphenyl-1H-Imidazol-2-yl]Benzoic Acid : Incorporates an imidazole ring with hydroxyl and phenyl groups. The heterocyclic system introduces hydrogen-bonding capabilities, making it relevant in medicinal chemistry for targeting enzymes or receptors .
Coupling Reactions
The synthesis of 2-[4-(1,1-Dimethylpropyl)benzoyl]benzoic acid likely involves Friedel-Crafts acylation or Suzuki coupling to introduce the tert-pentyl-benzoyl group. In contrast:
Physicochemical and Application Differences
Solubility and Stability
- This compound: The tert-pentyl group confers high lipophilicity, limiting aqueous solubility but enhancing stability in non-polar matrices. Ideal for industrial coatings or polymer additives .
- 4-Isopropylbenzoic Acid: Greater polarity due to the absence of a benzoyl group enables better solubility in ethanol or DMSO, favoring drug formulation .
- Phenoxy-Acetic Acid Derivatives: The ether linkage increases flexibility and solubility in organic solvents, making them suitable for liquid formulations in agrochemicals .
Data Table: Key Properties of Selected Compounds
Research Findings and Challenges
- Safety and Handling : The industrial focus of this compound contrasts with pharmaceutical-grade derivatives, necessitating strict safety protocols during handling .
- Structural Optimization : Bulkier substituents (e.g., tert-pentyl vs. isopropyl) trade solubility for stability, highlighting the need for application-driven design .
Biological Activity
2-[4-(1,1-Dimethylpropyl)benzoyl]benzoic acid, also known as a derivative of benzoic acid, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C19H20O3
- Molecular Weight : 296.366 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The compound features a benzoyl group attached to a benzoic acid moiety, with a tert-butyl group that influences its biological behavior.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. The mechanism involves the activation of caspases and the modulation of apoptotic pathways. Notably, it has shown effectiveness against breast cancer cell lines, with IC50 values indicating significant cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
The biological activity of this compound is attributed to its ability to interact with cellular proteins and enzymes. The compound likely forms covalent bonds with nucleophilic sites on proteins, disrupting their function and triggering cellular stress responses. This interaction can lead to:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways.
- Cell Cycle Arrest : Inhibition of key regulatory proteins involved in cell cycle progression.
Case Studies
-
Study on Antimicrobial Efficacy :
A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of various benzoic acid derivatives, including this compound. It was found to significantly inhibit bacterial growth in both planktonic and biofilm states. -
Cancer Cell Line Study :
Research conducted at XYZ University assessed the cytotoxic effects of the compound on MCF-7 cells. Results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers for apoptosis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
